In Vivo Glutathione Conjugation and Mercapturic Acid Excretion in Rat Metabolism
(1,2-Dibromoethyl)benzene (DBPE) undergoes distinct glutathione conjugation in vivo, leading to urinary excretion of a single mercapturic acid metabolite. At a dose of 0.25–1.25 mmol/kg (66–330 mg/kg), 41% of the administered dose is excreted as N-acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine within 24 h [1]. This contrasts with styrene oxide, a related analog that produces a different diastereomeric profile of glutathione conjugates, indicating that the vicinal dibromide structure directs a unique metabolic pathway [1].
| Evidence Dimension | Urinary mercapturic acid excretion (24 h) |
|---|---|
| Target Compound Data | 41% of administered dose excreted as N-acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine |
| Comparator Or Baseline | Styrene oxide: different diastereomeric profile; DBPE yields distinct (R)-2 and (S)-2 glutathione conjugates |
| Quantified Difference | DBPE produces a single mercapturic acid (II) vs styrene oxide's multiple diastereomers; excretion saturated at doses >1.00 mmol/kg |
| Conditions | Male Wistar rats, oral administration, 0.25–1.25 mmol/kg dose range |
Why This Matters
This distinct metabolic pathway is critical for toxicological risk assessment and regulatory compliance, making DBPE a well-characterized entity compared to analogs lacking in vivo metabolic data.
- [1] Zoetemelk CE, van Hove W, van der Laan WL, van Meeteren-Wälchli B, van der Gen A, Breimer DD. Glutathione conjugation of 1,2-dibromo-1-phenylethane in rats in vivo. Drug Metab Dispos. 1987;15(3):418-425. View Source
